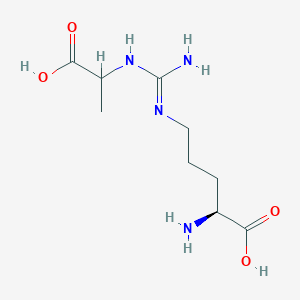
N-omega-Carboxyethyl-L-arginine (CEA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-omega-Carboxyethyl-L-arginine is a derivative of the amino acid L-arginine. It is classified as an advanced glycation end product (AGE), formed through non-enzymatic reactions between reducing sugars, such as glucose, and amino groups in proteins . These compounds are structurally similar to endogenous inhibitors of nitric oxide synthases, which play a crucial role in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: N-omega-Carboxyethyl-L-arginine can be synthesized through the Maillard reaction, which involves the reaction of L-arginine with reducing sugars under heat . This process typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-omega-Carboxyethyl-L-arginine involves the use of advanced glycation techniques, where L-arginine is reacted with reducing sugars in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
化学反応の分析
Types of Reactions: N-omega-Carboxyethyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
N-omega-Carboxyethyl-L-arginine has several scientific research applications, including:
作用機序
N-omega-Carboxyethyl-L-arginine exerts its effects by interacting with various molecular targets and pathways. It can inhibit the activity of nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . This inhibition can lead to reduced nitric oxide levels, affecting vascular function and contributing to the development of vascular complications .
類似化合物との比較
N-omega-Carboxymethyl-arginine: Another advanced glycation end product formed through similar non-enzymatic reactions.
N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine: A structurally related compound with similar inhibitory effects on nitric oxide synthases.
Uniqueness: N-omega-Carboxyethyl-L-arginine is unique due to its specific formation pathway and its distinct inhibitory effects on nitric oxide synthases. Its role as an advanced glycation end product also makes it a valuable marker for studying the impact of glycation on protein function and disease development .
特性
IUPAC Name |
(2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-9(11)12-4-2-3-6(10)8(16)17/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H3,11,12,13)/t5?,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTZCNNIBYFKI-GDVGLLTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=NCCCC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=NCCC[C@@H](C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













